molecular formula C12H9N5O3 B080879 9-(p-Nitrobenzyl)-9H-purin-6-ol CAS No. 13233-86-8

9-(p-Nitrobenzyl)-9H-purin-6-ol

Cat. No.: B080879
CAS No.: 13233-86-8
M. Wt: 271.23 g/mol
InChI Key: AWOOIVCGPKFRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(p-Nitrobenzyl)-9H-purin-6-ol is a purine derivative characterized by a hydroxyl group at position 6 and a p-nitrobenzyl substituent at position 9 of the purine core. The p-nitrobenzyl group introduces strong electron-withdrawing effects, influencing reactivity, stability, and biological interactions compared to other substituents.

Properties

CAS No.

13233-86-8

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

9-[(4-nitrophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18)

InChI Key

AWOOIVCGPKFRJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-]

Synonyms

9-(p-Nitrobenzyl)-9H-purin-6-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Position 6/9) Key Features
9-(p-Nitrobenzyl)-9H-purin-6-ol* C₁₂H₉N₅O₃ 283.23 -OH (6), p-nitrobenzyl (9) Electron-withdrawing nitro group
9-Benzyl-9H-purin-6-ol C₁₂H₁₀N₄O 242.24 -OH (6), benzyl (9) Lipophilic benzyl group
9-Benzyl-2-chloro-9H-purin-6-ol C₁₂H₉ClN₄O 260.68 -OH (6), Cl (2), benzyl (9) Enhanced stability via Cl
9-Phenyl-9H-purin-6-amines C₁₁H₁₀N₆ 226.24 -NH₂ (6), phenyl (9) Basic amine functionality

*Inferred from analogs.

  • Electron Effects : The p-nitrobenzyl group in this compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group at position 6 compared to benzyl or phenyl analogs .
  • Solubility: The nitro group may reduce solubility in non-polar solvents relative to benzyl derivatives but enhance water solubility due to polarity.

Reactivity and Stability

  • Nitro Group Reactivity : The nitro group facilitates electrophilic substitution reactions and may participate in reduction reactions (e.g., conversion to an amine under catalytic hydrogenation) .
  • Hydroxyl Group Acidity : The p-nitrobenzyl group increases the acidity of the 6-OH group compared to benzyl analogs, making it more reactive in alkylation or silylation reactions (cf. TMS derivatives in ).
  • Stability : Chloro substituents (e.g., 2-chloro in 9-benzyl-2-chloro-9H-purin-6-ol) enhance resistance to enzymatic degradation compared to unsubstituted purines .

Analytical Characterization

  • Mass Spectrometry : Purine-6-ol derivatives fragment via loss of the N9 substituent, generating protonated purin-6-ol (m/z 137) in positive-ion mode. The nitrobenzyl analog would exhibit a distinct [M+H]+ peak at m/z 284 .
  • NMR : The nitro group’s deshielding effect would shift aromatic proton signals downfield compared to benzyl analogs (e.g., δ 7.5–8.5 ppm for nitrobenzyl vs. δ 7.2–7.4 ppm for benzyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.